4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as potassium hydroxide in ethanol to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to form the pyrrolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in substituent groups.
Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring.
Thiazole derivatives: Contain sulfur and nitrogen atoms in a five-membered ring, exhibiting different biological activities .
Uniqueness
4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its combination of a hydroxyl group, a naphthyl group, and a pyrrolo[3,4-d]pyrimidine core. This unique structure contributes to its diverse chemical reactivity and potential for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-naphthalen-1-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C23H19N3O3/c1-25-19-13-26(18-8-4-6-14-5-2-3-7-17(14)18)22(28)20(19)21(24-23(25)29)15-9-11-16(27)12-10-15/h2-12,21,27H,13H2,1H3,(H,24,29) |
InChI Key |
QRZGCHRZBZOINZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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